Platiphillin

Description

Contextualization of Platiphillin within Pyrrolizidine (B1209537) Alkaloids

This compound is classified as a platynecine-type pyrrolizidine alkaloid (PA). PAs are a large group of naturally occurring alkaloids synthesized by numerous plant species as a defense mechanism against herbivores. wikipedia.org Chemically, they are esters composed of a necine base, which is a derivative of pyrrolizidine, and one or more necic acids. rsc.org

The defining structural feature of this compound, and other platynecine-type alkaloids, is the presence of a saturated necine base. clockss.org This is a crucial distinction from many other PAs, such as those of the retronecine (B1221780) and heliotridine (B129409) types, which possess a 1,2-unsaturated necine base. clockss.orgsmolecule.com This structural difference significantly influences the biological activity of the molecule, rendering this compound less toxic than its unsaturated counterparts. clockss.org In addition to its saturated necine base, this compound is categorized as a macrocyclic diester.

Historical Perspectives in this compound Research

The scientific investigation of pyrrolizidine alkaloids dates back to the 19th century, with their toxic effects on livestock being recognized in the early to mid-20th century. smolecule.com Early research on this compound, specifically, appears to have been prominent in the Soviet Union and Eastern European countries. While detailed historical records from this period are not extensively available in all international databases, the initial isolation and characterization of this compound are credited to the Soviet chemist G.P. Menshikov and his colleagues in the 1930s. Their work involved extracting the alkaloid from plants of the Senecio genus.

Research Rationale and Significance of this compound Studies

The primary impetus for the continued study of this compound lies in its unique chemical structure among pyrrolizidine alkaloids. The saturation of its necine base prevents the metabolic activation into toxic pyrrolic esters, a pathway that is characteristic of the hepatotoxic effects of many other PAs. This lower toxicity profile, combined with its pharmacological activity, makes this compound a subject of interest for potential therapeutic applications. The broader class of pyrrolizidine alkaloids is known for a wide range of biological activities, and researchers are exploring their potential in drug discovery. rsc.org Studies on this compound contribute to a deeper understanding of the structure-activity relationships within this diverse family of natural compounds.

Structure

3D Structure

Properties

IUPAC Name |

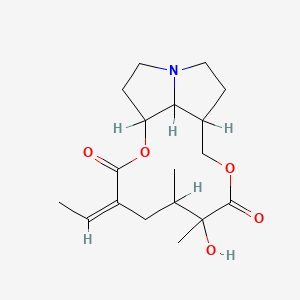

(4Z)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCJHQOYFUIMG-QCDXTXTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of Platiphillin

Platiphillin is a crystalline substance with specific physicochemical properties that have been well-documented in scientific literature. These properties are essential for its identification, purification, and analysis in research settings.

| Property | Value |

| CAS Number | 480-78-4 |

| Molecular Formula | C18H27NO5 |

| Molecular Weight | 337.41 g/mol |

| Melting Point | 129 °C |

| Solubility | Practically insoluble in water. Soluble in alcohol, chloroform, ether, and dilute acids. |

| Appearance | Crystalline solid |

| IUPAC Name | (1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadecane-3,8-dione |

This table is interactive. Users can sort and filter the data.

Biosynthetic Pathways and Precursor Studies of Platiphillin

Elucidation of Enzymatic Steps in Platiphillin Biosynthesis

The biosynthetic pathway of the necine base common to all pyrrolizidine (B1209537) alkaloids, including this compound, has been mapped out through precursor feeding experiments using isotopically labeled compounds. nih.gov While the enzymes for several steps remain uncharacterized, the sequence of transformations is generally established. nih.govwikipedia.org

The pathway commences with the amino acids L-arginine and L-ornithine, which are precursors for the formation of putrescine. nih.govencyclopedia.pub The first committed step in the biosynthesis of all PAs is the formation of homospermidine from putrescine and spermidine (B129725). nih.govnih.gov This intermediate is then oxidized, likely by a copper-dependent diamine oxidase, to form 4,4´-iminodibutanal. nih.govwikipedia.org This molecule subsequently undergoes spontaneous cyclization to yield pyrrolizidine-1-carbaldehyde. nih.govwikipedia.org

The resulting carbaldehyde is reduced, presumably by an alcohol dehydrogenase, to 1-hydroxymethylpyrrolizidine. nih.gov A series of subsequent, and as-yet poorly defined, desaturation and hydroxylation reactions convert this intermediate into the various necine bases, such as retronecine (B1221780). nih.govwikipedia.org The final step in the formation of a complete PA molecule is the esterification of the necine base with one or more activated necic acids, a reaction likely catalyzed by an acyltransferase. nih.gov

The necic acids themselves are synthesized via distinct pathways, often originating from branched-chain amino acids such as L-isoleucine, L-valine, and L-leucine. nih.govencyclopedia.pub In many Senecio species, PA biosynthesis occurs in the roots, with the initial product, senecionine (B1681732) N-oxide, being transported through the phloem to aerial parts of the plant for further modification and storage. nih.govxs4all.nl

| Step | Precursor(s) | Intermediate/Product | Proposed Enzyme Class | Status |

| 1 | L-Arginine / L-Ornithine | Putrescine | Decarboxylases | Established |

| 2 | Putrescine, Spermidine | Homospermidine | Homospermidine Synthase (HSS) | Characterized nih.govnih.gov |

| 3 | Homospermidine | 4,4´-iminodibutanal | Copper-dependent diamine oxidase | Proposed nih.govwikipedia.org |

| 4 | 4,4´-iminodibutanal | Pyrrolizidine-1-carbaldehyde | (Spontaneous cyclization) | Established nih.gov |

| 5 | Pyrrolizidine-1-carbaldehyde | 1-hydroxymethylpyrrolizidine | Alcohol dehydrogenase | Proposed nih.gov |

| 6 | 1-hydroxymethylpyrrolizidine | Necine Base (e.g., Platynecine) | Desaturases, Hydroxylases | Unknown nih.govwikipedia.org |

| 7 | Necine Base, Necic Acid-CoA | Pyrrolizidine Alkaloid (this compound) | Acyltransferase (BAHD family) | Proposed nih.gov |

Identification and Characterization of Biosynthetic Enzymes

Despite a general understanding of the biosynthetic sequence, only one enzyme in the PA pathway has been isolated, cloned, and extensively characterized. researchgate.netnih.gov

Homospermidine Synthase (HSS): This enzyme catalyzes the first pathway-specific, committing step in PA biosynthesis. nih.gov HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. nih.govresearchgate.net It is a cytosolic enzyme that occupies a critical regulatory position, controlling the flow of precursors into the alkaloid pathway. nih.govnih.gov In Senecio species, HSS expression is specifically localized within the roots, consistent with this organ being the site of PA synthesis. nih.gov

Studies have revealed that the HSS gene evolved from a gene duplication of deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism responsible for activating the eukaryotic translation initiation factor 5A. nih.govnih.gov This evolutionary recruitment of a gene from primary metabolism for a role in secondary metabolism represents a key event in the origin of PA biosynthesis in diverse plant lineages. nih.govresearchgate.net

While HSS is well-characterized, other enzymes in the pathway are known only by their proposed functions based on the chemical transformations observed.

| Enzyme Name | Function | Substrate(s) | Product | Gene | Status |

| Homospermidine Synthase (HSS) | Catalyzes the first committed step in PA biosynthesis. nih.gov | Putrescine, Spermidine | Homospermidine | hss | Cloned & Characterized nih.govnih.gov |

| Diamine Oxidase | Oxidation of homospermidine. nih.govwikipedia.org | Homospermidine | 4,4´-iminodibutanal | Unknown | Proposed |

| Alcohol Dehydrogenase | Reduction of the carbaldehyde group. nih.gov | Pyrrolizidine-1-carbaldehyde | 1-hydroxymethylpyrrolizidine | Unknown | Proposed |

| Acyltransferase | Esterification of the necine base with necic acids. nih.gov | Necine Base, Necic Acid-CoA | Pyrrolizidine Alkaloid | Unknown | Proposed |

Genetic and Molecular Regulation of this compound Biosynthetic Processes

The production of this compound and other PAs is under stringent genetic and molecular control, ensuring that these defensive compounds are synthesized in the correct tissues, at the appropriate times, and in response to specific environmental triggers. nih.govnih.gov

Evidence strongly indicates that PA concentration and composition are heritable traits. researchgate.net Studies using crosses of Senecio jacobaea demonstrated that a significant portion of the variation in total PA content (48%) was attributable to genotypic differences. nih.gov This genetic basis extends to the relative abundance of individual PAs, indicating that the enzymes responsible for modifying the basic PA structure are also under genetic control. xs4all.nl

The evolutionary origin of the pathway through the recruitment of the dhs gene to become the hss gene is a fundamental aspect of its genetic regulation. nih.govresearchgate.net This event required not only the modification of the enzyme's function but also the establishment of a new regulatory context, including tissue-specific expression in the roots. nih.gov

The expression of PA biosynthetic genes is regulated by a complex network of factors. While specific transcription factors that directly regulate the this compound pathway have not yet been identified, the regulation of other alkaloid pathways often involves transcription factor families such as AP2/ERF, bHLH, WRKY, and MYB. nih.gov These transcription factors integrate signals from phytohormones, like jasmonic acid, and environmental cues to modulate the expression of pathway genes. nih.govnih.gov The biosynthesis of PAs is known to be influenced by factors such as nutrient availability and herbivore damage, which can alter both the total amount and the translocation of alkaloids within the plant. nih.gov This suggests a dynamic regulatory network that fine-tunes the plant's chemical defenses to meet ecological demands. nih.gov

Chromatographic Separations for Isolation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound due to its high resolution, sensitivity, and accuracy. youtube.comresearchgate.net While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for related pyrrolizidine alkaloids, such as Platyphylline hydrotartrate, have been developed using techniques like reversed-phase high-performance thin-layer chromatography (HPTLC), which shares principles with HPLC. mdpi.com

A typical HPLC method for a compound of this compound's nature would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Method validation is a critical aspect of developing a reliable HPLC assay. pressbooks.pubnih.gov Key validation parameters, based on established guidelines, would include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For a related compound, Platyphylline hydrotartrate, a reversed-phase HPTLC method demonstrated a linearity range of 0.05–0.45 μ g/spot , with a detection limit of 0.02 μ g/spot and a quantitation limit of 0.05 μ g/spot . mdpi.com These parameters provide an insight into the expected performance of a well-developed HPLC method for this compound.

| Parameter | Typical Specification | Description |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The stationary phase where separation occurs based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and water (with buffer) | The solvent that carries the analyte through the column. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Detection | UV at a specific λmax | Monitors the eluent for the presence of the analyte. |

| Linearity (r²) | > 0.999 | Demonstrates a proportional relationship between concentration and detector response. |

| Accuracy (% Recovery) | 98-102% | The closeness of the test results to the true value. |

| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for the identification and quantification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. nih.gov Trimethylsilylation is a common derivatization technique where active hydrogens in functional groups like hydroxyls and carboxylic acids are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov

The gas chromatograph separates the derivatized this compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," providing information about the molecular weight and structure of the compound. mdpi.com

The mass spectrum of derivatized this compound would be expected to show a molecular ion peak (or a characteristic [M-15]⁺ peak for TMS derivatives) and various fragment ions. nih.gov The fragmentation pattern is determined by the structure of the molecule, with cleavage occurring at weaker bonds. Analysis of these fragments allows for the structural elucidation of the parent compound.

| Parameter | Typical Specification | Description |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS | Reagent used to increase the volatility of this compound. |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | The stationary phase for the separation of derivatized analytes. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Other Spectroscopic Methods for this compound Functional Group Analysis (e.g., Infrared Spectroscopy, UV-Vis Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. youtube.com Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz An IR spectrum provides a unique pattern of absorptions that can be used to confirm the presence of key functional groups within the this compound structure.

The key functional groups in this compound that would give rise to characteristic IR absorptions include the ester carbonyl group (C=O), the hydroxyl group (O-H), and carbon-oxygen single bonds (C-O). The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule as a whole and can be used for identification by comparison with a reference spectrum. youtube.com

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (O-H) | 3500 - 3200 (broad) | Stretching |

| C-H (sp³ hybridized) | 3000 - 2850 | Stretching |

| Ester Carbonyl (C=O) | 1750 - 1735 | Stretching |

| Carbon-Oxygen (C-O) | 1300 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. youtube.com The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For this compound, the ester carbonyl group and any potential conjugated systems would be the primary chromophores responsible for UV absorption. The UV-Vis spectrum is often used for the quantitative analysis of a compound in solution, following the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.

| Chromophore | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ester Carbonyl (C=O) | ~210 - 220 | n → π* |

Pharmacological Effects of Platiphillin

Anticholinergic Properties

This compound is known to exhibit anticholinergic activity, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. This action is the basis for many of its observed physiological effects. By inhibiting the parasympathetic nervous system, which relies on acetylcholine signaling, this compound can produce effects such as relaxation of smooth muscles and a decrease in certain glandular secretions.

Antispasmodic Effects

A direct consequence of its anticholinergic properties is the antispasmodic effect of this compound. It can reduce or relieve spasms of smooth muscle in various organs, including the gastrointestinal tract, biliary tract, and urinary tract. This has been a key area of interest in pharmacological studies of the compound.

Computational and Cheminformatics Investigations of Platiphillin

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Recent research has utilized molecular docking to investigate the interaction of Platiphillin with specific biological targets. In a study exploring potential hypoglycaemic agents, this compound was identified as a component of a Berberis aristata extract and was assessed for its ability to inhibit the alpha-glucosidase enzyme, a key target in managing diabetes. The docking analysis revealed that this compound exhibits a strong binding affinity for the enzyme. rsc.org

The binding energy, which indicates the strength of the interaction, was calculated to be -7.73 kcal/mol. rsc.org This value suggests a stable and favorable interaction between this compound and the active site of the alpha-glucosidase enzyme, highlighting its potential as an inhibitor. rsc.org

Table 1: Molecular Docking Results for this compound

| Target Enzyme | Ligand | Binding Energy (kcal/mol) |

|---|

The stability of a ligand-target complex, as predicted by molecular docking, is determined by various intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues in the protein's binding pocket. While detailed analyses of the specific residues interacting with this compound are part of ongoing research, the calculated binding affinity suggests that a combination of these forces is crucial for its binding to targets like alpha-glucosidase. Identifying these key residues is a critical step for understanding the mechanism of action and for the rational design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized analogues.

While specific QSAR models focused solely on this compound analogues are not yet extensively published, related computational toxicity predictions have been performed. In a large in silico study of 40 pyrrolizidine (B1209537) alkaloids, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were predicted using Discovery Studio software. nih.gov This type of analysis, which relates chemical structure to toxicological endpoints, is conceptually similar to QSAR. The study predicted that this compound, unlike many other toxic pyrrolizidine alkaloids, is non-hepatotoxic and possesses good intestinal absorption properties. nih.gov Such computational predictions are valuable for differentiating the safety profile of this compound based on its unique saturated necine base structure and can guide the design of safe therapeutic analogues. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules over time at an atomic level. This technique is used to study the physical movements of atoms and molecules, allowing for the analysis of conformational changes and the stability of ligand-protein complexes.

In conjunction with molecular docking, MD simulations have been applied to this compound. A 100-nanosecond simulation was performed to analyze the stability of the complex formed between this compound and the alpha-glucosidase enzyme. rsc.org Such simulations are critical to validate docking results, as they can confirm whether the predicted binding pose is stable in a dynamic, solvated environment, thus providing greater confidence in the predicted interaction. rsc.org General conformational analysis of this compound is also complemented by computational chemistry methods, including force field calculations and semi-empirical molecular orbital methods, to determine its low-energy conformations.

Virtual Screening Approaches for Discovery of this compound Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While specific large-scale virtual screening campaigns to discover this compound analogues are part of proprietary drug discovery efforts, the foundational data from docking and pharmacophore modeling studies can be used to create effective screening protocols. The binding mode of this compound in a target's active site, for instance, can be used to screen for other compounds that fit similarly and share key chemical features.

Application of Cheminformatics in this compound Research

Cheminformatics encompasses a broad range of computational tools for storing, managing, analyzing, and modeling chemical and biological data. mdpi.com In the context of this compound research, cheminformatics plays a vital role in organizing structural information, predicting properties, and analyzing structure-activity relationships.

The use of computational tools to predict the ADMET properties of this compound is a direct application of cheminformatics. nih.gov In one study, software was used to analyze 40 different pyrrolizidine alkaloids, successfully predicting that this compound would have a favorable safety profile compared to its toxic relatives. nih.gov These predictions were based on its structural features, demonstrating the power of cheminformatics to rapidly assess compounds for drug-like properties and potential liabilities, thereby accelerating the research and development process. nih.gov

Table 2: Predicted ADMET Properties for this compound

| Property | Prediction | Reference |

|---|---|---|

| Intestinal Absorption | Good | nih.gov |

| Hepatotoxicity | Non-toxic | nih.gov |

| Plasma Protein Binding | High | nih.gov |

Pharmacological and Biological Research of Platiphillin Pre Clinical Focus

Investigations into Molecular Mechanisms of Action

The molecular underpinnings of Platiphillin's pharmacological effects have been primarily attributed to its interaction with specific cellular receptors and subsequent modulation of intracellular signaling cascades and enzyme activities.

Receptor Interaction and Ligand Binding Studies

This compound is recognized as an anticholinergic agent, exerting its effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors, which are G-protein coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are found in various tissues throughout the body.

Binding affinity studies are crucial for characterizing the interaction between a ligand like this compound and its receptor. While comprehensive binding data with specific Ki values for this compound across all muscarinic receptor subtypes (M1-M5) are not extensively documented in readily available literature, its classification as a muscarinic antagonist indicates it binds to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). The affinity and selectivity of this compound for the different mAChR subtypes would determine its specific pharmacological profile and tissue-specific effects.

Table 1: Muscarinic Acetylcholine Receptor Subtypes and General Antagonistic Effects

| Receptor Subtype | Primary Location(s) | G-Protein Coupling | General Effect of Antagonism |

| M1 | Central Nervous System, Salivary Glands | Gq/11 | Inhibition of cognitive functions, decreased salivation |

| M2 | Heart, Smooth Muscle | Gi/o | Increased heart rate, relaxation of smooth muscle |

| M3 | Smooth Muscle, Glands, Eye | Gq/11 | Relaxation of smooth muscle, decreased glandular secretion, pupil dilation |

| M4 | Central Nervous System | Gi/o | Modulation of neurotransmitter release |

| M5 | Central Nervous System (Substantia Nigra) | Gq/11 | Modulation of dopamine (B1211576) release |

Elucidation of Downstream Cellular Signaling Pathways

The antagonism of muscarinic receptors by this compound directly impacts the downstream cellular signaling pathways initiated by acetylcholine. The specific pathway affected depends on the mAChR subtype and its associated G-protein.

Gq/11-Coupled Receptors (M1, M3, M5): When acetylcholine binds to these receptors, it activates the Gq/11 protein, which in turn stimulates the enzyme phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the initial binding of acetylcholine, this compound is expected to inhibit this entire cascade, leading to a decrease in intracellular calcium levels and reduced PKC activity in response to cholinergic stimulation.

Gi/o-Coupled Receptors (M2, M4): Acetylcholine binding to M2 and M4 receptors activates the Gi/o protein, which has two primary effects: inhibition of adenylyl cyclase and modulation of ion channels. Inhibition of adenylyl cyclase leads to a decrease in the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This compound's antagonism of these receptors would therefore be expected to disinhibit adenylyl cyclase, potentially leading to an increase in cAMP levels in the presence of a cholinergic tone.

Enzyme Modulation and Inhibition Profiles (e.g., Inflammatory Pathways)

The interaction of this compound with enzymes, particularly those involved in inflammatory pathways, is an area of ongoing research. While direct, potent inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX) by this compound has not been extensively demonstrated in preclinical studies, its anticholinergic activity may indirectly influence inflammatory processes. For instance, acetylcholine has been shown to have anti-inflammatory effects through the "cholinergic anti-inflammatory pathway," which involves the α7 nicotinic acetylcholine receptor. While this compound is primarily a muscarinic antagonist, any potential interaction with nicotinic receptors or indirect modulation of cholinergic signaling could have downstream consequences on inflammatory enzyme activity.

Furthermore, like many xenobiotics, this compound is metabolized in the liver by cytochrome P450 (CYP450) enzymes. While this is a metabolic interaction rather than a direct modulation of inflammatory enzymes, it is a crucial aspect of its biochemical profile.

In Vitro Pharmacological Activity Assessments

The biological effects of this compound have been investigated using various in vitro models to assess its activity at the cellular and functional levels.

Cellular Assays for Specific Biological Responses

Cellular assays are employed to observe and quantify the effects of a compound on specific cellular functions. In the context of this compound, these assays would typically involve cell lines expressing specific muscarinic receptor subtypes.

Table 2: Potential In Vitro Cellular Assays for this compound

| Assay Type | Cell Line Example | Measured Response | Expected Effect of this compound |

| Calcium Flux Assay | CHO-K1 cells expressing M1 or M3 receptors | Changes in intracellular calcium concentration upon agonist stimulation | Inhibition of agonist-induced calcium release |

| cAMP Assay | CHO-K1 cells expressing M2 or M4 receptors | Changes in intracellular cAMP levels upon agonist stimulation | Reversal of agonist-induced cAMP inhibition |

| Reporter Gene Assay | HEK293 cells with a reporter gene linked to a calcium-responsive element | Reporter gene expression upon M1/M3 receptor activation | Inhibition of agonist-induced reporter gene expression |

| Anti-inflammatory Assay | Macrophage cell lines (e.g., RAW 264.7) | Production of inflammatory mediators (e.g., nitric oxide, cytokines) | Potential modulation of inflammatory responses |

These assays allow for a quantitative assessment of this compound's potency and efficacy as a muscarinic antagonist at the cellular level.

Functional Studies (e.g., Platelet Aggregation Inhibition)

Functional studies in vitro aim to determine the effect of a compound on a physiological process. The role of this compound in platelet aggregation is an area of investigation. Platelet aggregation is a complex process involving various receptors and signaling pathways. While the primary agonists for platelet aggregation include adenosine diphosphate (B83284) (ADP), collagen, and thrombin, acetylcholine has also been shown to modulate platelet function, although its role is complex and not fully elucidated.

Preclinical studies would be necessary to determine if this compound has any direct or indirect effects on platelet aggregation induced by common agonists. Such studies would typically involve measuring the change in light transmittance through a suspension of platelets in response to an agonist, in the presence and absence of this compound. Any observed inhibition of platelet aggregation would warrant further investigation into the specific mechanisms involved, such as interference with thromboxane (B8750289) A2 formation or other signaling pathways crucial for platelet activation. To date, there is a lack of substantial preclinical data specifically detailing the inhibitory effects of this compound on platelet aggregation.

Pre-clinical In Vivo Efficacy Studies in Animal Models (Non-Human)

Animal Model Selection and Experimental Design

Pre-clinical in vivo studies of Platyphylline have primarily utilized rodent models to investigate its pharmacological effects, particularly its spasmolytic (antispasmodic) properties. The selection of animal models is crucial for translating research findings to potential human applications. In the case of Platyphylline, rats and mice are commonly chosen due to their physiological similarities to humans in terms of gastrointestinal and respiratory systems, as well as the well-established protocols for inducing and measuring smooth muscle contractions.

To assess the spasmolytic activity of Platyphylline in vivo, researchers typically employ models where muscle spasms are artificially induced. For instance, intestinal spasms can be induced in rats or mice through the administration of cholinergic agonists like carbachol, which stimulates the contraction of smooth muscles. Similarly, to evaluate its effects on the respiratory system, bronchospasm can be induced in rodents using agents such as methacholine, which mimics an asthmatic response. The experimental design often involves administering Platyphylline to the animal models and subsequently measuring its ability to reduce the frequency and amplitude of these induced spasms or prevent bronchoconstriction.

Evaluation of Biological Effects and Biomarkers in vivo

The primary biological effect of Platyphylline evaluated in vivo is its ability to relax smooth muscles. In studies involving induced intestinal spasms in rodents, the administration of Platyphylline has been shown to decrease the intensity of contractions. In the context of respiratory effects, its efficacy is measured by its capacity to prevent or reverse methacholine-induced bronchoconstriction. While specific biomarkers for Platyphylline's in vivo efficacy are not extensively detailed in the available literature, the measurable biological responses, such as changes in intestinal motility and airway reactivity, serve as key indicators of its pharmacological activity.

Pharmacokinetic Studies of this compound in Animal Models (ADME)

Absorption Profiles and Bioavailability in Animals

Detailed quantitative data on the absorption profiles and bioavailability of Platyphylline in animal models are not extensively available in publicly accessible scientific literature. The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is critical to understanding its therapeutic potential. For Platyphylline, while its pharmacological effects are noted, comprehensive pharmacokinetic parameters such as the rate and extent of absorption (bioavailability) following oral or other routes of administration in preclinical animal models have not been widely reported.

Distribution Patterns in Animal Tissues and Organs

Information regarding the specific distribution patterns of Platyphylline in various animal tissues and organs is limited. Understanding how a compound distributes throughout the body is essential for identifying target organs and potential sites of accumulation. For Platyphylline, further research is needed to elucidate its concentration in different tissues over time after administration in animal models.

Metabolic Pathways and Metabolite Identification in Animals

The biotransformation of Platyphylline is a key factor in determining its biological activity and potential for toxicity. Unlike some other pyrrolizidine (B1209537) alkaloids that are metabolized into toxic pyrrolic esters, Platyphylline, which has a saturated necine base, undergoes different metabolic pathways.

One of the identified metabolic routes for Platyphylline is N-oxidation. This process involves the oxidation of the tertiary nitrogen atom within the pyrrolizidine ring, leading to the formation of Platyphylline N-oxide. Another significant biotransformation pathway is oxidative dehydrogenation, which is mediated by cytochrome P450 enzymes, with CYP3A4 being a key enzyme in this process. These metabolic transformations are crucial as they alter the chemical structure of Platyphylline, which in turn influences its pharmacological activity and elimination from the body.

Future Research Directions and Translational Perspectives for Platiphillin

Identification of Research Gaps in Platiphillin Understanding

Despite preliminary findings suggesting potential therapeutic benefits, several critical research gaps hinder the complete characterization and application of this compound. A primary gap lies in the detailed elucidation of its precise molecular mechanisms of action for its reported activities, such as antitumor and spasmolytic effects researchgate.netarkat-usa.org. Current knowledge does not fully explain how this compound interacts with specific cellular targets or biochemical pathways. Furthermore, while isolated from plants, comprehensive studies on its biosynthesis, metabolic fate within biological systems, and potential pharmacokinetic properties (absorption, distribution, metabolism, excretion) are largely absent. The hepatotoxic potential associated with some pyrrolizidine (B1209537) alkaloids also warrants thorough investigation in the context of this compound, to establish its safety profile and determine if structural features mitigate such risks chemicalbook.com. Finally, a systematic evaluation of its efficacy against a broader spectrum of diseases beyond those initially suggested is needed.

Development of Novel Methodologies for this compound Studies

Advancing this compound research requires the development and application of novel methodologies. Current analytical techniques may need refinement for accurate quantification of this compound in complex biological matrices and plant extracts. This could involve developing highly sensitive liquid chromatography-mass spectrometry (LC-MS/MS) methods or advanced spectroscopic techniques. For mechanistic studies, the creation of cell-based assays that specifically probe this compound's interaction with identified or hypothesized targets would be beneficial. Furthermore, developing robust in vitro and in vivo models that recapitulate disease states where this compound might be therapeutically relevant is crucial. This includes establishing standardized protocols for its synthesis and purification to ensure consistency in research.

Exploration of Structural Modifications for Enhanced Biological Activities

The chemical structure of this compound, a macrolide with a pyrrolizidine alkaloid core, offers opportunities for structural modification to enhance its biological activities and potentially improve its therapeutic index chemicalbook.comnih.gov. Future research should focus on structure-activity relationship (SAR) studies. This could involve synthesizing analogues by altering functional groups, such as the hydroxyl group, the ester linkages, or the macrocyclic ring system, to investigate their impact on target binding and efficacy. For instance, modifications aimed at increasing selectivity for specific receptors or enzymes could lead to more potent and targeted therapeutic agents.

Table 1: Potential Structural Modification Avenues for this compound

| Modification Site | Type of Modification | Rationale for Exploration | Potential Outcome |

| Hydroxyl Group (C12) | Esterification, Etherification, Oxidation | Modulate polarity, solubility, and receptor binding affinity. | Enhanced potency, altered pharmacokinetic profile. |

| Macrocyclic Ring | Ring expansion/contraction, Introduction of double bonds | Alter conformational flexibility and interaction with biological targets. | Improved target specificity, novel biological activities. |

| Pyrrolizidine Moiety | Substitution on nitrogen, Modification of side chains | Reduce potential toxicity, enhance target engagement. | Improved safety profile, increased efficacy. |

| Ester Linkages | Replacement with amide or ether linkages | Increase stability against hydrolysis, alter metabolic pathways. | Prolonged duration of action, altered bioavailability. |

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic understanding of this compound's biological effects. Transcriptomic analysis of cells or tissues treated with this compound can reveal gene expression patterns altered by the compound, offering insights into its mechanisms of action and identifying novel pathways involved. Proteomic studies can identify specific proteins that this compound interacts with or modulates, thereby pinpointing its molecular targets. Metabolomic profiling can elucidate how this compound affects cellular metabolic pathways and identify biomarkers of its activity or toxicity. This multi-omics approach can accelerate the discovery of new therapeutic applications and provide a deeper understanding of its complex biological interactions.

Advanced Computational Modeling and Artificial Intelligence Applications in this compound Discovery

Computational modeling and artificial intelligence (AI) offer powerful tools for accelerating this compound research and drug discovery. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel this compound analogues based on their chemical structures, guiding synthetic efforts. Molecular docking simulations can predict the binding affinity of this compound and its derivatives to specific protein targets, aiding in the identification of potential therapeutic applications. AI algorithms can be employed to analyze large datasets from omics studies, literature, and chemical libraries to identify potential drug candidates, predict drug-target interactions, and optimize lead compounds. Furthermore, AI can assist in predicting potential toxicity profiles and pharmacokinetic properties, thereby streamlining the drug development process.

Compound List:

this compound

Platifillin

Platiphyllin

Platyphylline Hydrochloride

Indicine N-oxide

Sarracine

Q & A

Q. How can researchers ensure reproducibility in Platiphillin synthesis protocols?

Reproducibility requires meticulous documentation of synthetic procedures, including reaction conditions (solvents, catalysts, temperatures), purification methods, and characterization data. Adhere to guidelines for reporting experimental details, such as:

- Including step-by-step protocols for key reactions .

- Providing spectral data (NMR, IR, HPLC) and elemental analysis for purity verification .

- Uploading supplementary datasets (e.g., crystallography files, raw chromatograms) as supporting information .

Example Table: Key Characterization Data for this compound

| Technique | Parameters/Results | Reference Standard |

|---|---|---|

| ¹H NMR | δ 7.2 (s, 1H), 3.8 (t, 2H) | CDCl₃, 400 MHz |

| HPLC Purity | 99.2% (λ = 254 nm) | C18 column |

| Elemental Analysis | C: 58.3%, H: 4.1% | Calculated for C₁₅H₁₀O₄ |

Q. What methodological frameworks are critical for designing initial pharmacological studies on this compound?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : In vitro cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : this compound at varying concentrations (1–100 μM).

- Comparison : Positive controls (e.g., cisplatin).

- Outcome : IC₅₀ values via MTT assay . Ensure alignment with preclinical reporting standards, such as NIH guidelines for experimental replication .

Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?

- Perform solubility assays under standardized conditions (pH, temperature).

- Use orthogonal techniques (e.g., dynamic light scattering, UV-Vis spectroscopy) to validate results.

- Report solvent preparation methods and batch-to-batch variability in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s mechanism of action across studies?

- Conduct dose-response and time-course experiments to identify context-dependent effects.

- Employ multi-omics approaches (e.g., transcriptomics, proteomics) to map signaling pathways.

- Use meta-analysis to reconcile discrepancies in published datasets, emphasizing statistical power and effect sizes .

Q. How can computational modeling optimize this compound’s selectivity for target proteins?

- Apply molecular dynamics simulations to assess binding affinities against off-target receptors.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Cross-reference results with structural databases (e.g., PDB) to identify conserved binding motifs .

Q. What advanced methodologies validate this compound’s metabolic stability in preclinical models?

- Use LC-MS/MS to quantify metabolite profiles in hepatocyte incubations.

- Compare interspecies differences (e.g., human vs. murine microsomes).

- Integrate physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .

Data Contradiction Analysis

Q. How to interpret divergent cytotoxicity results for this compound in 2D vs. 3D cell cultures?

- Hypothesis : 3D models better mimic tumor microenvironments, altering drug penetration.

- Methodology :

- Compare IC₅₀ values in both systems using standardized viability assays.

- Perform confocal microscopy to visualize drug distribution in spheroids.

- Publish raw imaging data and analysis scripts in repositories like Zenodo .

Guidelines for Reporting

- Tables/Figures : Ensure clarity and self-containment (e.g., axis labels, statistical annotations) .

- Supporting Information : Archive synthetic protocols, spectral copies, and raw datasets in FAIR-compliant repositories .

- Ethical Compliance : Disclose animal/cell line approvals and conflict of interest statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.